
2-Henicosyl-1h-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Henicosyl-1h-benzimidazole is a compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of benzimidazole derivatives, including 2-Henicosyl-1h-benzimidazole, typically involves the condensation of o-phenylenediamine with various reagents. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Reaction with Carbon Disulfide in Alkaline Alcoholic Solution: This method uses carbon disulfide in an alkaline alcoholic solution to produce benzimidazole derivatives.
Reaction with Aromatic or Aliphatic Aldehydes: Benzimidazoles can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.
Analyse Chemischer Reaktionen
2-Henicosyl-1h-benzimidazole undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Henicosyl-1h-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiparasitic activities.
Medicine: It is being explored for its potential anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Henicosyl-1h-benzimidazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, it may inhibit the activity of certain enzymes involved in cell proliferation . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Henicosyl-1h-benzimidazole can be compared with other benzimidazole derivatives, such as:
Albendazole: Known for its antiparasitic activity.
Mebendazole: Another antiparasitic agent.
Thiabendazole: Used for its antifungal and antiparasitic properties.
Osimertinib: An anticancer drug based on the benzimidazole scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
Eigenschaften
CAS-Nummer |
5805-28-7 |
|---|---|
Molekularformel |
C28H48N2 |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
2-henicosyl-1H-benzimidazole |
InChI |
InChI=1S/C28H48N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-28-29-26-23-21-22-24-27(26)30-28/h21-24H,2-20,25H2,1H3,(H,29,30) |
InChI-Schlüssel |
SFZYGITYRVDSJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
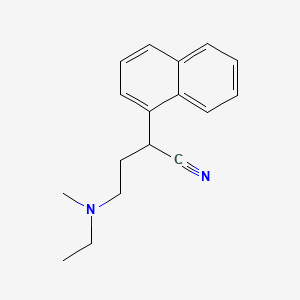
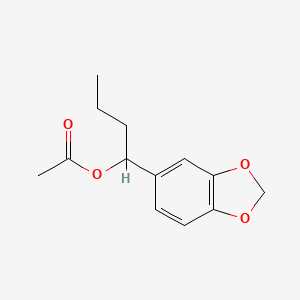
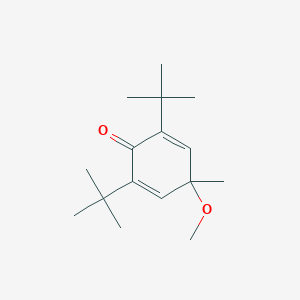
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
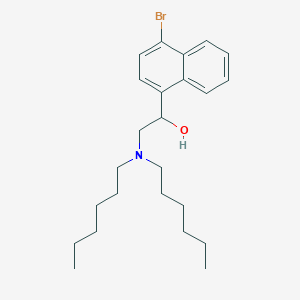
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

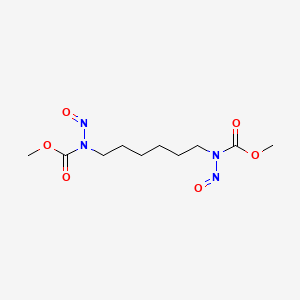
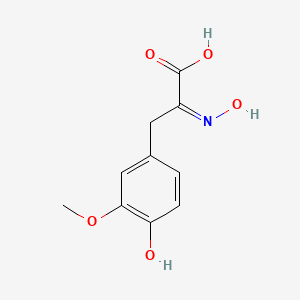
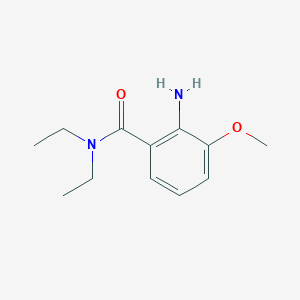
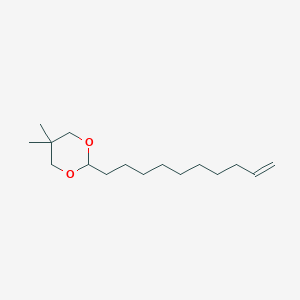
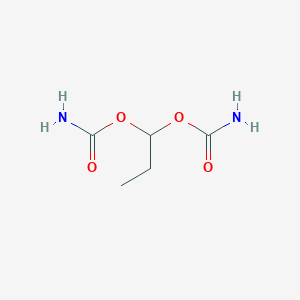
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)
